4,4'-Methylenebis(N-benzylideneaniline)
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Overview
Description
4,4’-Methylenebis(N-benzylideneaniline) is an organic compound with the molecular formula C27H22N2. It is a type of Schiff base, which is characterized by the presence of a carbon-nitrogen double bond (C=N) formed by the condensation of an amine and an aldehyde. This compound is notable for its applications in various fields, including material science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(N-benzylideneaniline) can be synthesized through the condensation reaction between benzaldehyde and 4,4’-methylenedianiline. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which then undergoes dehydration to form the final Schiff base product .
Industrial Production Methods
In industrial settings, the synthesis of 4,4’-Methylenebis(N-benzylideneaniline) may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvent-free methods, such as infrared irradiation, have also been explored to reduce environmental impact and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(N-benzylideneaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
4,4’-Methylenebis(N-benzylideneaniline) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the production of polymers, dyes, and pigments
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(N-benzylideneaniline) involves its ability to form coordination complexes with metal ions. The imine group (C=N) in the compound acts as a donor site, allowing it to bind to metal ions and form stable complexes. These metal complexes can exhibit various biological and catalytic activities, depending on the nature of the metal ion and the coordination environment .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(N-(3,4-methylenedioxy)benzylideneaniline)
- 4,4’-Methylenebis(N-(2,4-dichlorobenzylideneaniline)
- 4,4’-Methylenebis(N-cinnamylideneaniline)
- 4,4’-Methylenebis(N-(8-quinolyloxycarbonyl)aniline)
Uniqueness
4,4’-Methylenebis(N-benzylideneaniline) is unique due to its specific structural features, such as the presence of two benzylideneaniline moieties linked by a methylene bridge. This structure imparts distinct electronic and steric properties, making it a versatile ligand in coordination chemistry and a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-[4-[[4-(benzylideneamino)phenyl]methyl]phenyl]-1-phenylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2/c1-3-7-24(8-4-1)20-28-26-15-11-22(12-16-26)19-23-13-17-27(18-14-23)29-21-25-9-5-2-6-10-25/h1-18,20-21H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZXDACVJFJEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16328-16-8 |
Source
|
Record name | 4,4'-METHYLENEBIS(N-BENZYLIDENEANILINE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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